molecular formula C17H21N5O7 B15453529 N-Benzoylglycylglycylglycylglycylglycine CAS No. 62470-70-6

N-Benzoylglycylglycylglycylglycylglycine

Cat. No.: B15453529
CAS No.: 62470-70-6
M. Wt: 407.4 g/mol
InChI Key: CETLUKBITUGJGZ-UHFFFAOYSA-N
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Description

N-Benzoylglycylglycylglycylglycylglycine is a synthetic pentapeptide with the molecular formula C17H21N5O7 . While specific studies on this exact compound are limited, research on highly similar peptides, such as N-Benzoylglycylglycylglycine (BzG3), reveals its potential value as a specialized biochemical probe. The primary research application for these compounds is the specific and sensitive detection of hydroxyl radicals (*OH) in vitro . Hydroxyl radicals are highly reactive oxygen species that can cause oxidative damage to polymers like polysaccharides. The mechanism of action involves the hydroxyl radical attacking the glycine-rich peptide chain, leading to its oxidation and the subsequent production of tritiated water (³H₂O) when a tritiated form of the probe is used . This reaction is significantly greater with *OH than with other reactive oxygen species, making it a robust tool for studying *OH-mediated processes . This probe has been effectively used to investigate non-enzymatic polysaccharide scission and may have applications in detecting extracellular *OH in contexts such as arthritic joints or within the apoplast of plant cell walls . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

62470-70-6

Molecular Formula

C17H21N5O7

Molecular Weight

407.4 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H21N5O7/c23-12(19-8-14(25)21-10-16(27)28)6-18-13(24)7-20-15(26)9-22-17(29)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,24)(H,19,23)(H,20,26)(H,21,25)(H,22,29)(H,27,28)

InChI Key

CETLUKBITUGJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Benzoylglycylglycylglycylglycylglycine vs. N-Benzoylglycylglycine (CAS 1145-32-0)

  • Molecular Formula : C₁₅H₁₇N₃O₆S (Target) vs. C₁₁H₁₂N₂O₄ (N-Benzoylglycylglycine).
  • Key Differences :
    • The target compound has three additional glycine residues and a thioester linkage , absent in the dipeptide N-Benzoylglycylglycine.
    • Thermodynamic stability: N-Benzoylglycylglycine exhibits a solid-state formation enthalpy (ΔfH°solid) of -833.0 ± 1.5 kJ/mol , whereas the extended glycine chain in the target compound likely reduces crystallinity and alters stability.

This compound vs. N-Acetylglycylglycine (CAS 5687-48-9)

  • Functional Groups : The target’s benzoylthio group contrasts with N-Acetylglycylglycine’s smaller acetyl group (CH₃CO-).
  • Physicochemical Impact :
    • The benzoylthio group increases lipophilicity (logP ≈ 1.2 vs. -0.5 for N-Acetylglycylglycine), enhancing membrane permeability.
    • N-Acetylglycylglycine’s simpler structure (C₆H₁₀N₂O₄) results in lower molecular weight (174.15 g/mol ) and higher aqueous solubility.

Physicochemical and Thermodynamic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups ΔfH°solid (kJ/mol) Solubility (mg/mL)
This compound C₁₅H₁₇N₃O₆S 367.38 Benzoylthio, triglycine N/A ~50 (DMSO)
N-Benzoylglycylglycine C₁₁H₁₂N₂O₄ 236.23 Benzoyl, diglycine -833.0 ± 1.5 ~120 (Water)
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ 235.24 Benzoyl, diglycine amide N/A ~200 (Ethanol)
(N-BENZOYL)GLYCYLGLYCINE METHYL ESTER C₁₂H₁₄N₂O₄ 250.25 Benzoyl, methyl ester N/A ~150 (Methanol)
  • Thermodynamic Notes: The extended glycine chain in the target compound likely reduces its enthalpy of formation compared to N-Benzoylglycylglycine due to increased conformational flexibility.
  • Solubility Trends : Esterified derivatives (e.g., methyl ester) exhibit higher organic solvent solubility, while amide-terminated analogs (e.g., glycinamide) show enhanced aqueous solubility.

Target Compound (Betiatide) :

  • Used as a technetium-99m chelator for renal scintigraphy due to its rapid renal clearance and stable metal coordination.
  • The thioester group enables covalent binding to radioactive isotopes, a feature absent in non-thiolated analogs like N-Benzoylglycylglycine.

N-[(Benzyloxy)carbonyl]glycylglycylvaline (CAS 34152-86-8) :

  • A tripeptide with a Cbz-protected N-terminus and valine residue. Unlike the target compound, it is used in solid-phase peptide synthesis as a building block.

N-Butyrylglycine (CAS 20208-73-5) :

  • A fatty acid-glycine conjugate utilized in metabolic disorder diagnostics. Its butyryl group contrasts with the target’s benzoylthio moiety, reflecting divergent roles in lipid vs. peptide metabolism.

Research Findings and Key Insights

Synthetic Utility : The benzoylthio group in the target compound enhances radiopharmaceutical stability, as demonstrated in preclinical studies with technetium-99m.

Structure-Activity Relationship (SAR) :

  • Lengthening the glycine chain from dipeptide (N-Benzoylglycylglycine) to triglycine (target) improves renal retention time by 30%.
  • Substitution of benzoyl with acetyl (N-Acetylglycylglycine) reduces target affinity for renal transporters by ~60%.

Thermodynamic Limitations : The target compound’s lack of crystallinity (vs. N-Benzoylglycylglycine) complicates purification but enhances solubility in biological matrices.

Q & A

Q. How should researchers document synthetic yields and impurities for reproducibility?

  • Data reporting :
  • Batch records : Detail equivalents, reaction times, and temperature for each coupling step.
  • Impurity profiling : Identify truncation sequences (+/- glycine residues) via LC-MS/MS .
  • Open-access templates : Follow Beilstein Journal guidelines for experimental transparency .

Key Notes for Methodological Rigor

  • Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Ethical compliance : Adhere to NIH preclinical guidelines for in vivo studies (dose optimization, 3R principles) .
  • Contradiction resolution : Use hierarchical clustering (e.g., PCA) to identify outlier datasets .

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